N-cyclopropyl-2,3-difluoro-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2,3-difluoro-4-methylbenzamide is a chemical compound with the molecular formula C11H11F2NO and a molecular weight of 211.21 g/mol It is characterized by the presence of a cyclopropyl group, two fluorine atoms, and a methyl group attached to a benzamide core
Preparation Methods
The synthesis of N-cyclopropyl-2,3-difluoro-4-methylbenzamide typically involves the reaction of 2,3-difluoro-4-methylbenzoic acid with cyclopropylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained .
Chemical Reactions Analysis
N-cyclopropyl-2,3-difluoro-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
N-cyclopropyl-2,3-difluoro-4-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors. It may serve as a lead compound in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2,3-difluoro-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and fluorine atoms contribute to its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets by inhibiting or activating their functions, leading to various biological effects .
Comparison with Similar Compounds
N-cyclopropyl-2,3-difluoro-4-methylbenzamide can be compared with other similar compounds, such as:
N-cyclopropyl-2,3-difluoro-4-methoxybenzamide: This compound has a methoxy group instead of a methyl group, which may result in different chemical and biological properties.
N-cyclopropyl-2,3-difluoro-4-chlorobenzamide: The presence of a chlorine atom instead of a methyl group can significantly alter the compound’s reactivity and interactions with molecular targets.
N-cyclopropyl-2,3-difluoro-4-bromobenzamide: Similar to the chlorinated derivative, the brominated compound may exhibit distinct properties due to the presence of the bromine atom.
This compound stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H11F2NO |
---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
N-cyclopropyl-2,3-difluoro-4-methylbenzamide |
InChI |
InChI=1S/C11H11F2NO/c1-6-2-5-8(10(13)9(6)12)11(15)14-7-3-4-7/h2,5,7H,3-4H2,1H3,(H,14,15) |
InChI Key |
BWQNRTZOUSGCIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)NC2CC2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.